

An In-depth Technical Guide to **tert-Butyl (3-methylpyrrolidin-3-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (3-methylpyrrolidin-3-yl)carbamate*

Cat. No.: B183127

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This guide provides a comprehensive overview of **tert-butyl (3-methylpyrrolidin-3-yl)carbamate**, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Nomenclature

The IUPAC name for the compound is **tert-butyl (3-methylpyrrolidin-3-yl)carbamate**. It is a carbamate derivative of 3-methylpyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound can exist as a racemic mixture or as individual enantiomers, (S)- and (R)-isomers, which should be specified when chirality is a critical factor in a synthesis or biological application.

Physicochemical Properties

The following tables summarize the key chemical identifiers and computed properties for **tert-butyl (3-methylpyrrolidin-3-yl)carbamate**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	147459-52-7 [1] [2] [3]
Molecular Formula	C10H20N2O2 [1] [2]
Molecular Weight	200.28 g/mol [1] [2]
InChI Key	XYKYUXYNQDXZTD-UHFFFAOYSA-N [4]
SMILES	CC(C)(C)OC(=O)NC1(C)CCNC1

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3	0.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	200.152477885 Da
Topological Polar Surface Area	41.6 Å ²
Heavy Atom Count	14
Formal Charge	0
Complexity	211

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (3-methylpyrrolidin-3-yl)carbamate** and its derivatives often involves the protection of an amino group with a Boc anhydride. Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for the title compound.

Protocol: Synthesis of tert-Butyl carbamate

This procedure describes the synthesis of a general tert-butyl carbamate, a precursor for compounds like **tert-butyl (3-methylpyrrolidin-3-yl)carbamate**.

Materials:

- tert-Butyl alcohol
- Benzene
- Sodium cyanate
- Trifluoroacetic acid
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- A solution of tert-butyl alcohol (0.20 mole) in 125 ml of benzene is placed in a 500-ml three-necked flask equipped with a stirrer, a thermometer, and an addition funnel.[5]
- Sodium cyanate (0.40 mole) is added to the flask.[5]
- While stirring the suspension slowly, trifluoroacetic acid (0.42 mole) is added dropwise at a rapid rate.[5] The temperature may rise and should be maintained between 33-35°C with brief cooling if necessary.[5]
- After the addition is complete, the mixture is stirred overnight at room temperature.[5]
- 35 ml of water is added, and the mixture is stirred vigorously for a few minutes.[5]
- The benzene layer is decanted, and the aqueous slurry is rinsed with two 125-ml portions of benzene.[5]
- The combined organic extracts are washed with 100 ml of 5% aqueous sodium hydroxide and then with 100 ml of water.[5]

- The organic layer is dried over anhydrous magnesium sulfate and filtered.[5]
- The solvent is removed by distillation under reduced pressure to yield the tert-butyl carbamate product.[5]

Applications in Drug Development

Carbamates, and specifically Boc-protected amines, are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. **tert-Butyl (3-methylpyrrolidin-3-yl)carbamate** serves as a valuable building block for introducing a 3-methyl-3-aminopyrrolidine moiety into a target molecule. This can be particularly useful for:

- Modulating Physicochemical Properties: The methyl group can influence the lipophilicity and metabolic stability of the final compound.
- Exploring Structure-Activity Relationships (SAR): The gem-dimethyl group at the 3-position can provide steric bulk and influence the binding of the molecule to its biological target.
- Constraining Molecular Conformation: The pyrrolidine ring provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a Boc-protected aminopyrrolidine derivative.



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Caption: Generalized workflow for the synthesis of Boc-protected aminopyrrolidines.

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